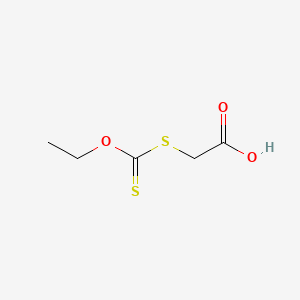

Carboxymethyl ethylxanthate

Description

Historical Context of Xanthates in Chemical Science and Industry

The journey of xanthate chemistry began in 1823 with their discovery by the Danish chemist William Christopher Zeise. wikipedia.org The name "xanthate" is derived from the Greek word "xanthos," meaning yellow, a nod to the characteristic color of many xanthate salts. wikipedia.org Initially, the development of xanthate chemistry was significantly propelled by their industrial applications, particularly in the textile industry for the production of rayon and cellophane from cellulose (B213188). wikipedia.org

Over the decades, the applications of xanthates have expanded considerably. A major area of application is in the mining industry, where they are used as flotation agents for the separation of sulfide (B99878) ores. wikipedia.orgcamachem.comwit-stone.com Different types of xanthates, such as sodium ethyl xanthate (SEX), sodium isopropyl xanthate (SIPX), and potassium amyl xanthate (PAX), are employed to selectively render mineral surfaces hydrophobic, facilitating their extraction. camachem.comwit-stone.com Beyond mining, xanthates serve as intermediates in organic synthesis and are used in the vulcanization of rubber and as pesticides in agriculture. wikipedia.orgscirp.org The global xanthate market was valued at USD 563.2 million in 2023 and is projected to grow, driven primarily by the mining sector. gminsights.com

Carboxymethyl ethylxanthate (B89882) represents a more specialized evolution within the xanthate family. While the core xanthate structure is based on the reaction of an alcohol with carbon disulfide and an alkali, the introduction of a carboxymethyl group signifies a targeted modification to impart specific properties. wikipedia.org This modification is achieved by reacting a xanthate with a carboxyl-containing group. The emergence of such derivatives is driven by the need for reagents with tailored functionalities for advanced applications, including as specialized chelating agents or as building blocks in polymer and materials science. uwo.caualberta.ca Carboxymethyl ethylxanthate is recognized as a research compound, indicating its role in ongoing scientific investigation rather than large-scale industrial use.

Unique Structural Features and Reactivity Profile of this compound

The chemical properties of this compound are a direct consequence of its molecular structure, which features both a xanthate and a carboxymethyl functional group. Its molecular formula is C₅H₈O₃S₂. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₃S₂ |

| Molecular Weight | 180.2 g/mol |

| Appearance | Typically a yellowish solid or oil, characteristic of xanthates. |

| Solubility | Expected to have enhanced water solubility compared to simple alkyl xanthates. |

The presence of the carboxymethyl group (–CH₂COOH) is expected to significantly influence the solubility and reactivity of the molecule. The carboxyl group is hydrophilic and can deprotonate to form a carboxylate, which greatly enhances water solubility. wiley.comncsu.edu This is a well-documented effect in compounds like carboxymethyl cellulose (CMC), where the degree of carboxymethyl substitution directly correlates with its solubility in water. mdpi.comcmccellulose.com The xanthate group (–OCS₂–) provides its own set of reactive sites. The dithiocarbonate core is known to act as a ligand, chelating with metal ions, a property that is fundamental to its use as a flotation agent. wikipedia.orgresearchgate.net The combination of a chelating xanthate group and a solubilizing carboxymethyl group could create a molecule with enhanced performance in aqueous systems for applications like metal ion sequestration. ualberta.ca

The sulfur atoms are central to the reactivity of the xanthate moiety. The thiocarbonyl group (C=S) and the thiol sulfur atom (–S–) are both nucleophilic and can participate in a variety of chemical reactions. researchgate.net Xanthates can undergo oxidation to form dixanthogens, and the C–S bond can be cleaved in radical reactions, a principle utilized in processes like the Barton-McCombie deoxygenation. wikipedia.org The sulfur atoms are also key to the ability of xanthates to adsorb onto the surface of sulfide minerals. researchgate.net In this compound, the sulfur atoms retain this characteristic reactivity, making them available for coordination with metals or for participation in organic synthetic transformations. thieme-connect.de

Scope and Significance of Research on this compound

The primary significance of research into this compound lies in its potential as a functionalized chemical building block. aksci.com Its bifunctional nature—a chelating/reactive xanthate group and a solubilizing/pH-responsive carboxymethyl group—opens up avenues for investigation in several areas.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application |

|---|---|

| Materials Science | Synthesis of functional polymers and hydrogels with metal-binding capabilities. |

| Environmental Chemistry | Development of novel agents for the removal of heavy metal ions from wastewater. researchgate.net |

| Organic Synthesis | Use as a versatile intermediate for the creation of more complex sulfur-containing molecules. acs.org |

| Nanotechnology | Functionalization of nanoparticles to impart specific surface properties. |

Detailed research findings on this compound are still emerging. However, studies on related compounds provide a strong basis for its potential utility. For instance, carboxymethyl chitosan (B1678972) has been investigated as a selective depressant in mineral flotation, demonstrating the effectiveness of the carboxymethyl group in modifying the surface chemistry of minerals. ualberta.ca Similarly, the use of xanthates in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization highlights the synthetic versatility of the xanthate group. acs.org The investigation of this compound is therefore a logical step in the exploration of new and improved chemical tools for a variety of scientific and industrial challenges.

Interdisciplinary Research Relevance

The scientific importance of this compound and its related xanthate compounds extends across multiple disciplines, driven by their reactive nature and surface-active properties.

Mineral Processing and Metallurgy: Xanthates are fundamental reagents in the froth flotation of sulfide ores. 911metallurgist.com They act as collectors, selectively adsorbing onto mineral surfaces to render them hydrophobic. researchgate.net Research in this area is highly interdisciplinary, blending inorganic chemistry, surface science, and engineering to optimize the separation of valuable minerals like chalcopyrite, galena, and sphalerite from gangue materials. ualberta.camdpi.com The interaction between xanthates and mineral surfaces is an electrochemical process, making electrochemistry a crucial aspect of this research. researchgate.netmdpi.com

Polymer Chemistry: Xanthate-containing compounds are utilized in advanced polymer synthesis. Aroylethyl(ethyl)xanthates have been synthesized and studied as thermal stabilizers for polymers such as polyethylene, where they suppress thermo-oxidative degradation. d-nb.info Furthermore, specific xanthates serve as chain-transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a sophisticated method for producing polymers with controlled molecular weights and architectures, like poly(N-vinylpyrrolidone). acs.org

Environmental Chemistry: The use of xanthates in mining leads to their presence in wastewater, posing environmental risks due to their toxicity to aquatic organisms. mdpi.comnih.gov This has spurred interdisciplinary research into remediation technologies. Environmental chemists and engineers are developing and optimizing methods such as adsorption, biodegradation, and advanced oxidation processes (AOPs) to degrade or remove xanthates from mineral processing effluents. mdpi.comresearchgate.net Some innovative approaches even repurpose these waste compounds, for instance, by synthesizing metal xanthate gels from flotation wastewater for use in energy storage devices like supercapacitors. mdpi.com

Addressing Contemporary Challenges in Chemical Processes and Environmental Science

Research involving this compound and related compounds directly confronts modern challenges related to resource efficiency and environmental protection.

In the realm of chemical processes , the primary challenge is enhancing the selectivity and efficiency of mineral separation. The flotation of complex, low-grade ores requires highly selective reagents to separate valuable minerals from each other and from worthless gangue. mdpi.comresearchgate.net

Selective Depression in Flotation: A significant challenge is the separation of copper-lead and copper-zinc ores. 911metallurgist.comualberta.ca Research has focused on using carboxymethylated polymers, such as N-carboxymethyl chitosan (N-CMC), in conjunction with collectors like potassium ethyl xanthate (KEX). ualberta.caonemine.org Depending on the pH of the slurry, N-CMC can selectively depress either chalcopyrite or galena, enabling a cleaner separation than would be possible otherwise. ualberta.caonemine.org Similarly, carboxymethyl cellulose (CMC) is widely researched and used as a depressant for talc (B1216) and silicate (B1173343) gangue, preventing them from contaminating the valuable mineral concentrate. researchgate.netmade-in-china.com

The table below presents research findings on the flotation recovery of chalcopyrite and talc, demonstrating the effect of using Carboxymethyl Cellulose (CMC) as a depressant.

Flotation Recovery with and without CMC Depressant

| Mineral | Condition | Flotation Recovery (%) | Reference |

|---|---|---|---|

| Chalcopyrite | Without CMC | ~90% | researchgate.net |

| Talc | Without CMC | High | researchgate.net |

| Chalcopyrite | With CMC (pH adjusted 4.0 to 8.5) | High | researchgate.net |

| Talc | With CMC (pH adjusted 4.0 to 8.5) | Completely Suppressed | researchgate.net |

In environmental science , the focus is on mitigating the negative impacts of mining operations.

Wastewater Remediation: A major environmental challenge is the treatment of mineral processing wastewater contaminated with residual flotation reagents like xanthates. mdpi.com These compounds are toxic and can decompose into hazardous substances such as carbon disulfide. industrialchemicals.gov.au Research actively explores various treatment methods to address this pollution. mdpi.comscljs1975.com Advanced oxidation processes (AOPs), including Fenton oxidation and photocatalysis, have shown high efficiency in degrading xanthates. mdpi.com

The table below summarizes the effectiveness of different advanced oxidation processes for the removal of ethyl xanthate from wastewater.

Efficiency of Advanced Oxidation Processes for Xanthate Removal

| Treatment Method | Removal Efficiency (%) | Reference |

|---|---|---|

| Ultrasonication–Fenton Oxidation | > Fenton alone | mdpi.com |

| Photocatalysis–Fenton Oxidation | >95% | mdpi.com |

| Electrocatalysis–Fenton Oxidation | High | mdpi.com |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxycarbothioylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S2/c1-2-8-5(9)10-3-4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLONQRTHUAGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180251 | |

| Record name | Carboxymethyl ethylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25554-84-1 | |

| Record name | 2-[(Ethoxythioxomethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25554-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxymethyl ethylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025554841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethyl ethylxanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboxymethyl ethylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((Ethoxythiomethyl)thio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXYMETHYL ETHYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H778OG3C6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Carboxymethyl Ethylxanthate

Established Synthetic Routes for Carboxymethyl Ethylxanthate (B89882)

Direct Esterification Approaches

Direct esterification represents a fundamental approach to the synthesis of Carboxymethyl ethylxanthate. This method typically involves the reaction of an alcohol with carbon disulfide in the presence of an alkali, a process known as xanthation. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of an alcohol containing a carboxymethyl group with carbon disulfide and a base like sodium hydroxide (B78521) or potassium hydroxide. The alkali activates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. wikipedia.org

While direct esterification is a common method for producing simple xanthate salts like sodium ethyl xanthate, its application for more complex structures like this compound can be influenced by the stability and reactivity of the starting materials. wikipedia.orgcamachem.com The general reaction for xanthate salt formation is:

ROH + CS₂ + MOH → ROCS₂M + H₂O (where R is an organic group and M is an alkali metal). wikipedia.org

For this compound, the "R" group would incorporate a carboxymethyl moiety. The efficiency of this direct synthesis would depend on factors such as reaction temperature, solvent, and the specific nature of the carboxymethyl-containing alcohol.

Alkylation Reactions Involving Sodium Xanthate and Carboxymethyl Groups

A prevalent and versatile method for synthesizing this compound involves the alkylation of a xanthate salt with a compound containing a carboxymethyl group. This two-step process begins with the formation of a simple xanthate, such as sodium ethyl xanthate, by reacting ethanol (B145695) with carbon disulfide and sodium hydroxide. wikipedia.orgcamachem.com

The resulting sodium ethyl xanthate (C₂H₅OCS₂Na) is then reacted with a suitable alkylating agent containing a carboxymethyl group, such as sodium chloroacetate (B1199739). researchgate.net In this nucleophilic substitution reaction, the xanthate anion acts as the nucleophile, displacing the halide from the chloroacetate to form the this compound ester. wikipedia.org

The general scheme for this alkylation is:

ROCS₂K + R′X → ROC(S)SR′ + KX (where R is ethyl, R' is the carboxymethyl group, and X is a halogen). wikipedia.org

This method offers good control over the final structure and is widely applicable for creating various xanthate esters. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the final product.

Chemical Modification of Polysaccharides Incorporating this compound Functionalities

This compound functionalities can be introduced onto polysaccharide backbones to create functional biopolymers with applications in areas like mineral processing. researchgate.netdiva-portal.org This process typically involves a multi-step modification of the polysaccharide, such as starch or cellulose (B213188). researchgate.netosti.gov

First, the polysaccharide is often carboxymethylated by reacting it with a reagent like monochloroacetic acid in the presence of a catalyst such as sodium hydroxide. scitepress.org This introduces carboxymethyl groups onto the polymer chain. scitepress.org Subsequently, the carboxymethylated polysaccharide can be reacted with carbon disulfide under alkaline conditions to introduce xanthate groups, a process known as xanthation. researchgate.net

The reaction conditions, including the concentrations of reagents like sodium hydroxide and carbon disulfide, as well as temperature and reaction time, significantly influence the degree of substitution and the properties of the final product. researchgate.net For instance, in the synthesis of insoluble starch xanthate, the dosage of NaOH and CS₂ are critical parameters affecting the sulfur content and, consequently, the material's performance in applications like metal ion removal. researchgate.net

Below is a table summarizing the optimal conditions for the synthesis of insoluble starch xanthate, a related modified polysaccharide:

| Parameter | Optimal Value |

| NaOH Dosage | 16 mL |

| CS₂ Dosage | 2.5 mL |

| Reaction Temperature | 35 °C |

| Reaction Time | 2 h |

| (Data from a study on the synthesis of insoluble starch xanthate) researchgate.net |

This approach allows for the creation of high-molecular-weight polymers with the specific chemical properties imparted by the this compound groups. mdpi.com

Reaction Mechanisms of this compound

Decomposition Pathways under Thermal and Acidic Conditions

This compound, like other xanthates, is susceptible to decomposition under both thermal and acidic conditions.

Thermal Decomposition: The thermal stability of carboxylate-containing compounds can be influenced by their structure. rsc.org For compounds with carboxymethyl groups, thermal degradation can occur at elevated temperatures. Studies on sodium carboxymethyl cellulose (CMC), a related compound, show that decomposition typically begins at temperatures above 200°C, with significant degradation occurring between 250-300°C. hpmcsupplier.comeurjchem.com The decomposition process involves the breakdown of the carboxymethyl groups and the polymer backbone, leading to the release of volatile products. hpmcsupplier.comresearchgate.netcellulosechemtechnol.ro The thermal stability can be affected by factors such as the degree of substitution and molecular weight. hpmcsupplier.com

Acidic Decomposition: Xanthates are known to be unstable in acidic environments. nih.gov In the presence of acid, xanthic acids are formed, which are generally unstable and readily decompose. wikipedia.org The decomposition of xanthates in acidic solutions (below pH 3.0) leads to the formation of the corresponding alcohol and carbon disulfide. osti.govnih.gov This reaction is essentially the reverse of the xanthate formation process. wikipedia.org

The general reaction for the acidic decomposition of a xanthate is:

ROCS₂⁻ + H⁺ → ROC(S)SH → ROH + CS₂ wikipedia.orgnih.gov

This instability in acidic media is a critical consideration in the application and storage of this compound.

Nucleophilic Substitution Reactions Involving the Sulfur Atom

The sulfur atoms in the this compound molecule are key to its reactivity, particularly in nucleophilic substitution reactions. The xanthate group can act as a nucleophile, with the sulfur atom attacking electrophilic centers. wikipedia.org This reactivity is fundamental to the synthesis of xanthate esters through alkylation, as described in section 2.1.2.

Furthermore, the xanthate functionality can participate in other types of reactions. For example, xanthates can be oxidized to form dixanthogen (B1670794) disulfides. wikipedia.org They are also known to act as ligands, binding to transition metal cations. wikipedia.org

In the context of radical chemistry, xanthates can be used to generate radicals. For instance, the radical addition of a carboxylic xanthate followed by decarboxylation is a method for introducing alkyl groups to various molecules. researchgate.net This suggests that the this compound structure could potentially be utilized in radical-mediated transformations.

The nucleophilic character of the sulfur atoms is a defining feature of the chemical behavior of this compound, enabling its participation in a variety of synthetic transformations.

Oxidation Reactions and Dixanthogen Formation in Flotation Chemistry

In the context of mineral flotation, the efficacy of xanthate collectors is intrinsically linked to their surface activity, which is often mediated by oxidation reactions. The xanthate anion, including the ethylxanthate moiety of this compound, can be oxidized to its corresponding dimer, a disulfide compound known as dixanthogen. mdpi.comnih.gov This transformation is a critical step in rendering mineral surfaces hydrophobic, a prerequisite for their attachment to air bubbles and subsequent separation. mdpi.com

Table 1: Optimized Conditions for the Oxidation of Ethyl Xanthate to Diethyl Dixanthogen

| Parameter | Optimized Condition | Outcome | Source |

|---|---|---|---|

| pH | 7 | Maximizes diethyl dixanthogen formation. | nih.gov |

| Oxidizing Agent | 200 μL of triiodide (I₃⁻) per 3 mL of sample | Sufficient for efficient oxidation. | nih.gov |

| Oxidation Time | 1 hour | Allows for completion of the reaction. | nih.gov |

Catalytic and Mechanistic Studies in this compound Synthesis

Investigation of Catalysts for Improved Yield and Selectivity

The synthesis of xanthates can be significantly influenced by the presence of catalysts, which can enhance reaction rates, yield, and selectivity. Transition metal complexes, in particular, have been explored for their catalytic activity. Cobalt complexes, for example, have been utilized in the preparation of various metal xanthate complexes. The synthesis of cobalt ethylxanthate complex can be achieved using cobalt chloride as a precursor, which facilitates the reaction. google.com This demonstrates the role of metal ions in promoting the formation of xanthate derivatives.

Furthermore, transition metals are employed as catalysts in cross-coupling reactions to synthesize specific types of xanthates. For instance, the synthesis of S-aryl xanthates has been accomplished through transition metal-catalyzed C–X cross-coupling reactions involving aryl halides and potassium O-ethyl carbonodithioate. rsc.org While effective, these reactions can sometimes lead to the formation of thioether by-products, especially at elevated temperatures or in the presence of a base. rsc.org The choice of catalyst is therefore crucial for directing the reaction toward the desired xanthate product and minimizing side reactions. Recent research also highlights the use of carboxymethyl cellulose (CMC), a structurally related polymer, as a stabilizing agent for cobalt sulfide (B99878) nanoparticles, which in turn exhibit catalytic properties. researchgate.net

Kinetic and Thermodynamic Analysis of Reaction Pathways

Understanding the kinetics and thermodynamics of xanthate reactions is essential for optimizing synthesis and application processes. Kinetic studies have often focused on the adsorption of xanthates onto mineral surfaces, a key process in flotation. The adsorption of ethylxanthate on various sulfide minerals has been shown to be a mixed-potential mechanism, where the anodic oxidation of xanthate is coupled with a cathodic reaction, typically the reduction of oxygen or ferric ions. researchgate.net Activation energies for the adsorption process have been measured, providing insight into the reaction mechanism, which can vary depending on the mineral substrate. researchgate.net

The adsorption process for some collector systems has been modeled using isotherms like the Langmuir model and pseudo-second-order kinetics, indicating a spontaneous and endothermic chemisorption process. mdpi.com Thermodynamic considerations are also crucial, as seen in studies on the thermal decomposition of xanthates. For example, the thermal decomposition of sodium ethyl xanthate can be influenced by the presence of materials like activated carbon, as investigated through techniques such as thermogravimetry. akjournals.com These analyses provide valuable data on the stability and reaction pathways of xanthates under different thermal conditions.

Advanced Synthetic Strategies and Future Developments

Green Chemistry Principles in this compound Synthesis

The development of environmentally benign synthetic methods is a growing priority in chemical manufacturing. In xanthate synthesis, green chemistry principles are being applied to reduce waste, eliminate hazardous solvents, and improve energy efficiency. nih.gov A notable advancement is the use of mechanochemistry, specifically ball milling, to synthesize S-quinolyl xanthates. rsc.org This method proceeds under mild, transition-metal-free, and solvent-free conditions, offering an attractive and sustainable alternative to traditional solvent-based approaches. rsc.org

Another green strategy involves utilizing xanthates as odorless and stable surrogates for thiols in the synthesis of thioethers. mdpi.com This approach avoids the use of foul-smelling and air-sensitive thiols, which are readily oxidized to disulfides. mdpi.com The reaction can proceed under transition-metal-free and base-free conditions, further enhancing its green credentials. mdpi.com One-pot reactions, which involve multiple synthetic steps in a single vessel without intermediate purification, also represent a green approach by minimizing solvent use and chemical waste. nih.gov

Novel Precursors and Sustainable Synthetic Methods

Innovation in the synthesis of xanthates extends to the development of novel precursors and advanced synthetic methodologies. Photocatalysis has emerged as a powerful tool for generating xanthates through new pathways. thieme-connect.com These photochemical procedures include three-component reactions that form carbodithioate anions in situ, as well as two-component reactions using pre-formed xanthate sources. thieme-connect.com

Theoretical and Computational Chemistry of Carboxymethyl Ethylxanthate

Quantum Chemical Studies on Carboxymethyl Ethylxanthate (B89882)

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict the reactivity and interaction mechanisms of Carboxymethyl Ethylxanthate. mdpi.com These first-principles studies have become widely applied in the calculation and simulation of solid surfaces and reagent interactions over the past decade. mdpi.comdntb.gov.ua

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of atoms, molecules, and solids. mpg.de Instead of calculating the complex many-body wavefunction, DFT uses the electron density as the fundamental variable, making it computationally feasible for larger systems. mpg.de In the context of xanthates, DFT calculations are employed to understand their electronic properties and reactivity, which are crucial for their function in processes like froth flotation. mdpi.com

DFT studies on related xanthate molecules, such as ethyl xanthate, reveal key aspects of their electronic configuration. ox.ac.uk The excess electronic charge on the xanthate ion is concentrated on the two sulfur atoms in the head group. ox.ac.uk This charge distribution is critical for the molecule's interaction with mineral surfaces, where electrostatic attraction occurs primarily between the sulfur sites of the xanthate and positively charged metal sites on the mineral. ox.ac.uk Calculations of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help explain the interactions between reagents and minerals. mdpi.com For instance, studies on spirooxazine-based xanthate agents showed that changes in LUMO energy levels and electron density within the xanthate moiety indicated potential shifts in reactivity. flinders.edu.au

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and global electrophilicity, can quantitatively express the reactivity of collector molecules like xanthates. ualberta.ca These theoretical parameters, along with analyses of partial charges and the spatial distribution of frontier orbitals, help relate the structural features of a collector to its reactivity and binding capabilities with metal ions. ualberta.ca DFT simulations have indicated that the electronic structure of the S1–C–S2 group is similar across different alkyl xanthates. ox.ac.uk

Table 1: Representative Calculated Properties of the Ethyl Xanthate Head Group (Analogue to this compound) Data derived from DFT calculations on similar xanthate molecules as reported in the literature. ox.ac.uk

| Parameter | Type | Value |

| Bond Distance | C–S | ~1.75 Å |

| Bond Distance | C=S | ~1.63 Å |

| Bond Angle | S–C–S | ~121.4° |

| Mulliken Population | S (Thione) | Negative |

| Mulliken Population | S (Thiol) | Negative |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. acs.org While DFT is a type of ab initio method, cluster model calculations represent another important application. mdpi.comnih.gov In this approach, a small, representative portion of a larger system, such as a mineral surface, is modeled as a "cluster" of atoms. This allows for highly accurate quantum mechanical calculations of the interaction between a molecule and the surface. mdpi.com

For example, ab initio cluster model calculations have been effectively used to investigate the adsorption of ethyl xanthate on mineral surfaces. mdpi.com Studies have employed this method to explore the influence of copper atoms on the adsorption of ethyl xanthate onto sphalerite surfaces, revealing that copper activation leads to stable chemisorption. mdpi.com These calculations can determine the most favorable adsorption sites and geometries, providing atomic-level detail on the formation of chemical bonds between the reagent and the surface. mdpi.com

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. acs.org Governed by Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into processes that occur over time, such as adsorption and solvation. acs.orgnih.gov For complex systems like those in mineral flotation, both classical MD (using force fields) and ab initio MD (AIMD), which calculates forces directly from electronic structure, are valuable tools. mdpi.comacs.org

MD simulations are particularly powerful for modeling the interface between different phases, such as a solid mineral surface and a liquid solution containing flotation reagents. researchgate.net These simulations can model the adsorption of collector molecules onto mineral surfaces, providing a detailed picture of the adsorption mechanism at the atomic level. researchgate.net

By simulating the system at finite temperatures, MD can capture the dynamic process of a reagent molecule like this compound approaching a mineral surface, orienting itself, and forming bonds. researchgate.net Ab initio molecular dynamics (AIMD) is especially useful as it allows for the modeling of chemical reactions, such as bond formation and breakage, during the adsorption process. mdpi.comacs.org This provides insight into whether the adsorption is physical (physisorption) or chemical (chemisorption). mdpi.com For instance, AIMD simulations have been used to investigate reagent schemes in the flotation separation of sulfide (B99878) minerals, clarifying the mechanisms at an atomic level. mdpi.com

The behavior of this compound in an aqueous solution is critical to its function. MD simulations can model the solution phase to understand how the molecule interacts with water and other dissolved species. stuba.sk These simulations can reveal the structure of the solvation shell around the molecule, which influences its stability and reactivity. nih.gov

Furthermore, MD simulations can be used to study the aggregation and phase behavior of molecules in solution. acs.org By tracking the trajectories of multiple reagent molecules, it is possible to observe self-assembly processes and understand the driving forces behind them, such as hydrophobic interactions. acs.org The diffusion coefficient of the reagent in the solution, which reflects its mobility, can also be calculated from MD simulations and provides information on its interaction with the solvent. nih.gov

Structure-Property Relationship Investigations

A central goal of theoretical and computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound, computational studies can link its specific chemical structure to its performance as a flotation reagent.

Quantum chemical calculations provide the foundation for these investigations. DFT studies on various xanthates have shown that while the electronic structures of the functional head groups are similar, subtle differences in the alkyl or functional group (the 'R' group) can alter reactivity. ox.ac.ukflinders.edu.au For example, the leaving ability of the R group can significantly impact the effectiveness of related compounds in polymerization processes. flinders.edu.au DFT calculations can quantify how the carboxymethyl group specifically influences the electron distribution in the xanthate head, affecting its chemical potential and hardness, which in turn dictates its interaction strength with different metal ions. ualberta.ca

Molecular dynamics simulations build upon this by showing how these intrinsic electronic properties translate into dynamic behavior. The structure of this compound will determine its orientation at interfaces, its solvation characteristics, and its ability to form stable adsorbed layers on mineral surfaces—all of which are critical to its function. researchgate.net By systematically modifying the structure in silico and observing the resulting changes in simulated behavior, a detailed understanding of the structure-property relationship can be developed, guiding the design of more effective and selective reagents. dntb.gov.ua

Computational Approaches for Material Design Involving this compound

Computational chemistry is not only a tool for analysis but also a platform for innovation, enabling the rational design of new materials with tailored properties. ualberta.canih.gov

The structure of this compound itself can be considered a product of rational design, where a carboxymethyl group is added to the basic xanthate structure to modify its properties. Computational methods allow chemists to explore such modifications in silico before undertaking complex and costly synthesis. nih.gov By introducing additional active sites or functional groups, the recovery performance and selectivity of a collector can be enhanced. researchgate.net

For example, DFT calculations can be used to model how different functional groups attached to the xanthate backbone would affect its interaction with specific metal ions. One could computationally evaluate a series of derivatives—such as amidoximes, hydroxamates, or other chelating groups—to identify which modifications lead to the strongest and most selective binding for a target mineral like chalcopyrite over gangue minerals like pyrite (B73398). researchgate.net This approach allows for the systematic design of new ligands with improved metabolic stability, bioavailability, or, in the context of mineral processing, enhanced collecting power and selectivity. ualberta.canih.gov

With advances in high-performance computing, it is now feasible to perform large-scale computational screenings of candidate molecules for specific applications. nih.gov This data-driven approach accelerates the discovery of new functional materials by systematically evaluating a large database of potential ligands. researchgate.net

For flotation, a computational workflow could be established to screen a library of modified xanthates, including this compound and its hypothetical derivatives. The primary screening criterion could be the calculated adsorption energy on a target mineral surface. acs.org Molecules that show promising initial results can then be subjected to more detailed calculations to assess their selectivity against other minerals, their conformational flexibility, and their interaction with water molecules at the solid-liquid interface. Machine learning models can be trained on these computational results to predict the performance of new, untested molecules, further accelerating the screening process. nih.gov This methodology provides a rational, efficient, and cost-effective pathway to identifying novel, high-performance reagents for optimized applications in mineral flotation. mdpi.comnih.gov

Table 3: Hypothetical Computational Screening of Xanthate Derivatives for Chalcopyrite Flotation This table provides a conceptual example of a screening output, ranking potential collectors based on calculated performance metrics.

| Ligand | Modification Group | Calculated Adsorption Energy on Chalcopyrite (eV) | Calculated Adsorption Energy on Pyrite (eV) | Selectivity Index (Eads,Ccp / Eads,Py) | Rank |

| Ethylxanthate | -H | -1.9 | -1.3 | 1.46 | 4 |

| This compound | -CH₂COOH | -2.6 | -1.4 | 1.86 | 2 |

| Hydroxyethyl ethylxanthate | -CH₂CH₂OH | -2.4 | -1.5 | 1.60 | 3 |

| Candidate X | -R (Novel Group) | -3.1 | -1.2 | 2.58 | 1 |

Applications of Carboxymethyl Ethylxanthate in Specialized Chemical Systems

Flotation Chemistry and Mineral Processing

In the realm of flotation chemistry, carboxymethyl ethylxanthate (B89882) serves as a critical reagent for the separation of valuable minerals from gangue materials. Its application is particularly prominent in the processing of sulfide (B99878) ores, where it can be tailored to act as either a collector, promoting the flotation of certain minerals, or as a depressant, inhibiting the flotation of others.

Collector Applications for Sulfide Minerals (e.g., Galena, Chalcopyrite, Sphalerite)

As a collector, carboxymethyl ethylxanthate is employed to enhance the hydrophobicity of specific sulfide mineral surfaces, facilitating their attachment to air bubbles and subsequent recovery in the froth phase. The presence of the xanthate functional group is key to its collecting properties, as it exhibits a strong affinity for sulfide minerals such as galena (lead sulfide), chalcopyrite (copper iron sulfide), and sphalerite (zinc sulfide) smolecule.com.

The adsorption can also be influenced by the electrochemical potential of the system. In some cases, the xanthate ion is oxidized at the mineral surface to form dixanthogen (B1670794), a highly non-polar molecule that strongly imparts hydrophobicity to the mineral.

The effectiveness of this compound as a collector is highly dependent on the pH of the flotation pulp and the concentration of the collector itself. The pH affects both the surface charge of the mineral and the chemical stability of the xanthate. Generally, xanthates are more stable and effective in neutral to alkaline conditions.

An increase in collector concentration typically leads to a greater surface coverage on the target mineral, thereby increasing its hydrophobicity and flotation recovery, up to a certain point. Beyond an optimal concentration, the benefits may plateau or even decrease due to factors such as the formation of multilayers or micelles in the bulk solution. The interplay between pH and concentration is critical for achieving selective flotation.

| Mineral | pH | Flotation Recovery (%) |

|---|---|---|

| Galena | 8 | ~95 |

| Galena | 10 | ~90 |

| Chalcopyrite | 9 | ~92 |

| Chalcopyrite | 11 | ~85 |

| Sphalerite (activated) | 9 | ~88 |

| Sphalerite (activated) | 11 | ~75 |

Note: This table is illustrative and compiled from general knowledge of ethyl xanthate behavior as a collector. Specific values for this compound may vary.

In the processing of complex sulfide ores, which contain multiple valuable minerals, the selective nature of this compound as a collector is advantageous. By carefully controlling the flotation conditions, such as pH, collector dosage, and the presence of other modifying agents, it is possible to sequentially float different minerals. For example, in a lead-zinc ore, conditions can be optimized to first float the galena while leaving the sphalerite depressed, and then the sphalerite can be activated and floated in a subsequent stage. The unique structure of this compound, with its dual functional groups, can potentially offer enhanced selectivity compared to traditional xanthate collectors.

Depressant Roles in Differential Flotation

In differential flotation, the goal is to separate two or more valuable minerals from each other. In this context, this compound can be utilized as a depressant. This is primarily due to the presence of the hydrophilic carboxymethyl group (-CH2COOH). This group can adsorb onto the surface of certain minerals, rendering them more hydrophilic and preventing their flotation.

The depressant action of this compound is attributed to the strong affinity of its carboxyl group for certain mineral surfaces. This group can form hydrogen bonds or chemisorb onto the mineral, creating a hydrophilic layer that prevents the adsorption of collectors. For example, carboxymethylcellulose (CMC), a compound with similar functional groups, is known to depress chalcopyrite by adsorbing onto its surface through interactions between the carboxyl groups and iron sites on the mineral scispace.comresearchgate.net. This adsorption hinders the subsequent attachment of collector molecules, thus preventing the mineral from becoming hydrophobic and floating.

The mechanism of depression involves the carboxymethyl group interacting with metal ions on the mineral surface, forming a hydrophilic coating that increases the mineral's affinity for water and prevents its attachment to air bubbles. This selective adsorption is the key to its effectiveness as a depressant in differential flotation, allowing for the separation of, for example, chalcopyrite from molybdenite scispace.commtech.edu.

Interactions with Other Flotation Reagents

In the froth flotation process for mineral separation, the performance of a collector like this compound is intricately linked to its interactions with other reagents in the flotation pulp, such as other collectors, frothers, and depressants. These interactions can be synergistic, antagonistic, or additive, and understanding them is crucial for optimizing flotation efficiency.

Frothers are essential for creating a stable froth phase to carry the hydrophobic mineral particles. The interaction between collectors and frothers is a critical aspect of flotation. It has been observed that frothers can interact with collectors at the mineral-water interface, where the alkyl chains of both molecules are held together by van der Waals forces. This co-adsorption can lead to a more stable three-phase froth and stronger mineral-bubble attachment. Some collectors also possess frothing properties. The addition of the hydrophilic carboxymethyl group in CMEX could potentially influence the frothing characteristics of the system, possibly reducing the required dosage of a primary frother. The interaction between the collector and frother is significant, as some studies have shown that the frother's ability to interact with the collector is more critical than its surface activity in producing a stable froth.

Depressants are used to selectively prevent the flotation of certain minerals. Carboxymethyl cellulose (B213188) (CMC), a compound structurally related to the carboxymethyl group of CMEX, is a common depressant for gangue minerals. The interaction between a collector and a depressant is crucial for achieving selectivity. A depressant functions by making the mineral surface more hydrophilic, thus preventing the adsorption of the collector. The presence of the carboxymethyl group on the xanthate molecule could lead to competitive adsorption on certain mineral surfaces, potentially influencing the action of depressants. For example, in the flotation of some ores, depressants like CMC are used to reduce the recovery of naturally floating gangue, and the dosage of the depressant can have interactive effects with the frother dosage, impacting both recovery and grade. The specific interactions of CMEX with various depressants would depend on the mineralogy of the ore and the pulp chemistry.

Table 1: Summary of Potential Interactions of this compound with Other Flotation Reagents

| Interacting Reagent | Type of Interaction | Potential Outcome |

| Other Collectors | Synergistic | Enhanced recovery and selectivity |

| Frothers | Co-adsorption | Increased froth stability, stronger bubble-particle attachment |

| Depressants | Competitive Adsorption | Modified selectivity and grade |

Materials Science and Polymer Chemistry

The unique chemical structure of this compound also makes it a valuable compound in the fields of materials science and polymer chemistry, where it can serve as a precursor for novel materials and as a control agent in polymerization processes.

The bifunctional nature of this compound, possessing both a carboxylate group and a xanthate group, allows it to act as a versatile building block or ligand in the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. While research has demonstrated the coordination of potassium ethyl xanthate into MOFs, the introduction of a carboxymethyl group on the xanthate molecule, as in CMEX, offers a direct coordination site through the carboxylate functionality. This allows this compound to act as a ligand, coordinating with metal ions to form MOFs with potential applications in catalysis and gas adsorption. The porous structure and high surface area of these MOFs can be tailored by the choice of the metal center and the geometry of the this compound ligand.

Conducting polymers are organic polymers that possess electrical conductivity. The properties of these materials can be tuned by incorporating various functional groups or by creating composites with other materials. This compound can be incorporated into the structure of conducting polymers to modify their electrical and physical properties. The presence of the sulfur atoms in the xanthate group and the polar carboxymethyl group can influence the polymer's electronic structure and morphology. For instance, composites of conducting polymers with functionalized molecules can exhibit enhanced properties. While direct synthesis of conducting polymers using CMEX as a primary monomer is not widely reported, its incorporation as a dopant or a comonomer could provide a route to tailor the electrical conductivity and processability of materials like polypyrrole and polyaniline.

Controlled polymerization techniques are essential for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This compound has been identified as a key agent in one of the most versatile of these techniques.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that allows for the synthesis of polymers with complex architectures. The key to RAFT polymerization is the chain transfer agent (CTA), which reversibly deactivates the growing polymer chains. Xanthates are a known class of RAFT agents, and O-ethyl-S-(1-carboxy)methyl xanthate, a form of this compound, has been shown to be a highly effective agent in a specialized RAFT process known as Xanthate-supported photo-iniferter (XPI)-RAFT polymerization.

In XPI-RAFT, small amounts of the xanthate are added to a conventional RAFT polymerization. The xanthate acts as a photo-iniferter under light irradiation, enabling efficient photo-activation and re-activation of the polymer chains, while the main RAFT agent controls the molecular weight distribution. This approach leads to rapid and controlled photopolymerization with high "livingness" and oxygen tolerance. Research has shown that O-ethyl-S-(1-carboxy)methyl xanthate can outperform other types of RAFT agents under various wavelengths of light.

Table 2: Performance of O-ethyl-S-(1-carboxy)methyl xanthate in RAFT Polymerization

| Polymerization Parameter | Observation with O-ethyl-S-(1-carboxy)methyl xanthate |

| Control over Polymerization | Excellent control over molecular weight and distribution |

| Reaction Rate | Rapid polymerization under photo-initiation |

| Versatility | Effective with various monomers and solvents |

| Oxygen Tolerance | High tolerance to oxygen, simplifying experimental setup |

| Reactivation | Efficient reactivation of polymer chains with light |

The use of potassium ethylxanthate as a RAFT agent in the polymerization of styrene has also been investigated. These studies demonstrate that xanthates can control the polymerization to produce polymers with relatively narrow molecular weight distributions. The presence of the carboxymethyl group in CMEX can further enhance the utility of the xanthate as a RAFT agent by providing a functional handle for post-polymerization modification or for imparting specific solubility characteristics to the resulting polymers.

Role in Controlled Polymerization Techniques

Synthesis of Complex Macromolecular Architectures

This compound and structurally related xanthate compounds serve as highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique is a powerful tool for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex macromolecular architectures such as block copolymers.

The functionality of xanthates in RAFT polymerization allows for the sequential addition of different monomers, leading to the formation of well-defined block copolymers. For instance, a poly(N-vinyl pyrrolidone) block can be synthesized using S-2-propionic acid-O-ethyl xanthate as the CTA, which is then used as a macromolecular chain transfer agent for the subsequent polymerization of vinyl acetate to create a PNVP-b-PVAc block copolymer.

A notable advancement in this field is the development of Xanthate-supported photo-iniferter (XPI)-RAFT polymerization. megazyme.commdpi.comnih.gov This versatile and user-friendly strategy involves adding small amounts of a xanthate to a conventional RAFT polymerization to act as a photo-iniferter under light irradiation. megazyme.commdpi.com In this system, the xanthate enables efficient photo-activation and reactivation, while a different primary CTA facilitates the radical exchange that ensures control over the molecular weight distribution. megazyme.com This decoupling of photo-activation from polymerization control is a significant improvement over other methods. nih.gov The XPI-RAFT process is robust, tolerant to oxygen, and does not require highly specialized equipment, making it a universal tool for the straightforward synthesis of complex macromolecules, including multiblock copolymers. megazyme.commdpi.comnih.gov

The general mechanism for xanthate-mediated RAFT polymerization is outlined in the table below, illustrating the key equilibria involved in controlling the polymerization process.

| Step | Description | Chemical Equilibrium |

| 1. Initiation | A radical initiator (e.g., AIBN) decomposes to form initiating radicals (I•). | I-I → 2I• |

| 2. Addition | The initiating radical adds to a monomer (M) to form a propagating radical (P•). | I• + M → P• |

| 3. RAFT Pre-Equilibrium | The propagating radical adds to the xanthate CTA (Z-C(=S)S-R) to form an intermediate radical. | P• + R-S-C(=S)-Z ⇌ [P-S-C•(S)-Z]-R |

| 4. Fragmentation | The intermediate radical fragments, releasing a new radical (R•) and a polymeric RAFT agent. | [P-S-C•(S)-Z]-R → P-S-C(=S)-Z + R• |

| 5. Re-initiation | The expelled radical (R•) adds to a monomer, starting a new propagating chain. | R• + M → P'• |

| 6. RAFT Main Equilibrium | Propagating chains of various lengths (Pn• and Pm•) rapidly exchange with the polymeric RAFT agent, ensuring uniform growth. | Pn• + Pm-S-C(=S)-Z ⇌ [Pn-S-C•(S)-Z]-Pm ⇌ Pn-S-C(=S)-Z + Pm• |

| 7. Termination | Propagating radicals combine or disproportionate, leading to dead polymer chains. | Pn• + Pm• → Dead Polymer |

Environmental Remediation Technologies

This compound and related xanthated materials are recognized for their potential in environmental remediation, particularly in the treatment of water and soil contaminated with heavy metals and organic pollutants. The presence of sulfur-containing functional groups allows for strong interactions with various contaminants.

Heavy Metal Removal from Contaminated Water and Soil

Xanthate-modified materials are effective agents for the removal of toxic heavy metal ions from aqueous solutions and soil. The efficiency of these materials stems from their ability to bind metal ions through multiple mechanisms, including complexation, precipitation, and adsorption.

Complexation and Precipitation Processes

The sulfur atoms in the xanthate group act as Lewis bases, readily forming stable complexes with heavy metal ions. This complexation can lead to the precipitation of insoluble metal-xanthate compounds, effectively removing the metals from the solution. This process is particularly effective for divalent metal ions such as lead (Pb(II)) and copper (Cu(II)). The formation of these stable complexes is a key factor in the mobilization and subsequent removal of metal ions from contaminated environmental matrices.

The interaction involves the xanthate anion coordinating with the metal cation. For instance, with a divalent metal ion (M²⁺), the reaction can be generalized as:

2 R-O-CS₂⁻ + M²⁺ → (R-O-CS₂)₂M (s)

This precipitation effectively sequesters the heavy metals into a solid phase that can be separated from the water or soil.

Adsorption Mechanisms for Metal Ions

Beyond complexation and precipitation, the adsorption of heavy metal ions onto the surface of xanthate-modified materials is a primary removal mechanism. This process can involve both ion exchange and the formation of chelation complexes.

The adsorption process is often evaluated using isotherm models to understand the interaction between the metal ions and the adsorbent surface. The Langmuir and Freundlich models are commonly used for this purpose.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of chemisorption.

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.

Research on xanthate-modified chitosan (B1678972)/poly(vinyl alcohol) particles for the removal of Pb(II) and Cu(II) found that the equilibrium data fit well with both Langmuir and Freundlich isotherms. Similarly, magnetic xanthate-modified chitosan/polyacrylic acid hydrogels have shown high adsorption capacities for various heavy metals, with the process being well-described by these isotherm models.

| Adsorbent Material | Target Metal Ion | Max. Adsorption Capacity (mg/g) | Applicable Isotherm Model(s) |

| Xanthate-modified magnetic chitosan/poly(vinyl alcohol) particles | Cu(II) | 139.797 | Langmuir, Freundlich |

| Xanthate-modified magnetic chitosan/poly(vinyl alcohol) particles | Pb(II) | 59.855 | Langmuir, Freundlich |

| Magnetic xanthate-modified chitosan/polyacrylic acid hydrogel | Cu(II) | 206 | Langmuir, Freundlich |

| Magnetic xanthate-modified chitosan/polyacrylic acid hydrogel | Cd(II) | 178 | Langmuir, Freundlich |

| Magnetic xanthate-modified chitosan/polyacrylic acid hydrogel | Pb(II) | 168 | Langmuir, Freundlich |

| Magnetic xanthate-modified chitosan/polyacrylic acid hydrogel | Co(II) | 140 | Langmuir, Freundlich |

Biochemical Research Applications

While specific applications of this compound in biochemical research are not widely detailed in available literature, the functional groups within the molecule suggest potential areas of use. Compounds containing carboxymethyl groups, such as carboxymethyl cellulose, are known to interact with proteins. These interactions are often pH-dependent and driven by electrostatic forces between the negatively charged carboxyl groups of the polysaccharide and charged groups on the protein surface. For example, carboxymethyl cellulose can form soluble and insoluble complexes with pea protein isolate, affecting the protein's stability and solubility in aqueous solutions. Such interactions are relevant in food science and for developing delivery systems. Given that this compound possesses a carboxymethyl group, it could potentially be explored for similar protein interaction studies, to modulate protein stability, or in assays where binding to specific protein sites is investigated.

Studies Involving Enzyme Interactions and Inhibition

This compound belongs to the class of xanthates, which are known to interact with and inhibit certain enzymes, thereby affecting metabolic pathways. smolecule.com The inhibitory potential of xanthates is often attributed to the dithiocarbamate group, which can chelate metal ions essential for enzyme activity or interact with sulfhydryl groups in the enzyme's active site.

Research into the enzyme inhibitory effects of xanthate compounds has provided insights into their mechanism of action. A study on the inhibition of mushroom tyrosinase by a series of n-alkyl xanthates (ethyl xanthate, propyl xanthate, butyl xanthate, and hexyl xanthate) demonstrated that these compounds can act as inhibitors for both the cresolase and catecholase activities of the enzyme. researchgate.net The study revealed that the length of the alkyl chain on the xanthate molecule influences its inhibitory potency. researchgate.net It was observed that lengthening the hydrophobic tail of the xanthates led to a decrease in the inhibition constant (Ki) for monophenolase activity, suggesting stronger inhibition. researchgate.net

The kinetic analysis from this study provides quantitative data on the enzyme-inhibitor interactions.

| Inhibitor | Enzyme Activity | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|

| Ethyl Xanthate | Cresolase | Uncompetitive | 5.1 µM |

| Ethyl Xanthate | Catecholase | Uncompetitive | 1.0 µM |

| Propyl Xanthate | Cresolase | Uncompetitive | 3.2 µM |

| Propyl Xanthate | Catecholase | Uncompetitive | 1.2 µM |

| Butyl Xanthate | Cresolase | Uncompetitive | 2.2 µM |

| Butyl Xanthate | Catecholase | Uncompetitive | 1.4 µM |

| Hexyl Xanthate | Cresolase | Uncompetitive | 1.6 µM |

| Hexyl Xanthate | Catecholase | Uncompetitive | 1.8 µM |

Data derived from a study on n-alkyl xanthate inhibition of mushroom tyrosinase. researchgate.net

These findings suggest that the carboxymethyl group in this compound could influence its solubility and interaction with the enzyme's active site, potentially modifying its inhibitory activity compared to simple alkyl xanthates.

Investigations into Microbial Activity

Derivatives of xanthates have demonstrated potential as antimicrobial agents. smolecule.com The antimicrobial properties of these compounds are of interest in various fields, including agriculture and medicine. scirp.orgscirp.org Xanthates have been explored for their antifungal, antibacterial, and pesticide activities. scirp.orgscirp.org

One significant area of research has been the antimycobacterial activity of xanthates. Studies have shown that several xanthates are effective against Mycobacterium tuberculosis. nih.gov These compounds are considered prodrugs that are activated by a mycobacterial flavin-dependent monooxygenase (EtaA). nih.gov This enzyme oxidizes the xanthates to their S-oxide metabolites, known as perxanthates, which are the active forms that inhibit mycolic acid biosynthesis, a crucial process for the bacterial cell wall. nih.gov Research has indicated that xanthates with longer alkyl chains are oxidized more efficiently by EtaA and exhibit higher antimycobacterial activity. nih.gov For instance, the in vitro activity of four different xanthates against M. tuberculosis H37Rv showed a minimum inhibitory concentration (MIC) of around 1 µM, which is significantly lower than that of the antituberculosis drug ethionamide (12 µM). nih.gov

Furthermore, complexes of xanthates have been developed to enhance and prolong their antimicrobial effects. For example, a cotton xanthate-Cu(II)-homosulfamine complex has been synthesized and tested against various bacteria. nih.gov This complex exhibited prolonged antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria compared to the free antimicrobial agent. nih.gov

| Xanthate Compound/Derivative | Target Organism | Observed Effect | Key Finding |

|---|---|---|---|

| Various n-alkyl xanthates | Mycobacterium tuberculosis H37Rv | Inhibition of growth | MIC values around 1 µM, more potent than ethionamide. nih.gov |

| Cotton Xanthate-Cu(II)-Homosulfamine Complex | Staphylococcus aureus | Prolonged antimicrobial activity | Complex demonstrated sustained activity compared to the free agent. nih.gov |

| Cotton Xanthate-Cu(II)-Homosulfamine Complex | Bacillus subtilis | Prolonged antimicrobial activity | Effective against Gram-positive bacteria. nih.gov |

| Cotton Xanthate-Cu(II)-Homosulfamine Complex | Pseudomonas aeruginosa | Prolonged antimicrobial activity | Effective against Gram-negative bacteria. nih.gov |

| Cotton Xanthate-Cu(II)-Homosulfamine Complex | Escherichia coli | Prolonged antimicrobial activity | Broad-spectrum activity observed. nih.gov |

The presence of the carboxymethyl group in this compound may enhance its solubility and bioavailability, potentially influencing its effectiveness as an antimicrobial agent.

Other Specialized Chemical Applications

Corrosion Inhibition Studies

Xanthates and related compounds have been investigated as corrosion inhibitors for various metals. ysxbcn.com The inhibitory action of these molecules is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through the sulfur atoms in the xanthate group, which have a strong affinity for metal surfaces.

While specific studies on this compound as a corrosion inhibitor are not extensively documented, research on related compounds provides a strong indication of its potential. For instance, Carboxymethyl cellulose (CMC), which contains the carboxymethyl functional group, has been identified as an effective corrosion inhibitor. analis.com.my The polar carboxyl and hydroxyl groups in CMC facilitate strong adsorption onto metal structures. analis.com.my Studies have shown that CMC, often in combination with other substances like ionic liquids, can achieve high inhibition efficiencies on mild steel in corrosive environments like seawater. analis.com.my

Similarly, ethyl xanthate derivatives have demonstrated significant anti-corrosion effects. Potassium ethyl xanthate, for example, acts as a strong inhibitor against copper dissolution in acidic chloride solutions. mdpi.com The effectiveness of such inhibitors often depends on factors like pH and concentration.

The combination of the carboxymethyl group and the ethyl xanthate group in a single molecule suggests that this compound could function as an effective corrosion inhibitor, leveraging the surface-adsorbing properties of both moieties.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| Carboxymethyl Cellulose with Ionic Liquid | Mild Steel | Seawater | 83% analis.com.my |

| Potassium Ethyl Xanthate (5x10-3M) | Copper | Acidic Sodium Chloride | Not specified, but described as a "strong inhibitor". |

| Biosurfactant from P. cepacia CCT 6659 | Carbon Steel | Simulated Maritime Atmosphere | 33.5% reduction in mass loss. mdpi.com |

| Biosurfactant from P. cepacia CCT 6659 | Galvanized Iron | Simulated Maritime Atmosphere | 20.7% reduction in mass loss. mdpi.com |

Analytical Chemistry Methodologies

The determination and quantification of xanthates in various matrices, particularly in aqueous solutions from industrial processes like mineral flotation, are crucial for process control and environmental monitoring. tandfonline.com High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for the selective determination of different xanthates. oulu.fi

Several HPLC-based methods have been developed for the analysis of ethyl xanthate and other alkyl xanthates. ysxbcn.comsemanticscholar.org These methods often involve reversed-phase chromatography, where the separation is based on the hydrophobicity of the xanthate derivatives. oup.com Detection is commonly achieved using ultraviolet (UV) spectrophotometry, as xanthates exhibit characteristic absorbance maxima. For ethyl xanthate, a typical detection wavelength is 301 nm. tandfonline.com

To enhance sensitivity and selectivity, especially for complex samples, HPLC can be coupled with more advanced detectors. One such technique is High-Performance Liquid Chromatography–Inductively Coupled Plasma–Tandem Mass Spectrometry (HPLC-ICP-MS/MS). tandfonline.comresearchgate.net This powerful method allows for the element-selective detection of sulfur within the xanthate molecule, significantly reducing spectral interferences. tandfonline.com In this approach, the ICP-MS/MS is often used in a mass-shift mode (e.g., measuring S+ as SO+) to achieve very low detection limits. tandfonline.comresearchgate.net

Another analytical strategy involves the conversion of xanthates to other derivatives prior to analysis. For example, xanthates can be oxidized to their corresponding dixanthogens, which are then separated and quantified by HPLC. ysxbcn.comsemanticscholar.org This can be advantageous for separating complex mixtures of xanthates.

| Analytical Method | Analyte Form | Detection Principle | Reported Detection Limit (for Potassium Ethyl Xanthate) |

|---|---|---|---|

| HPLC-UV | Ethyl Xanthate | UV Absorbance at 301 nm | 40 to 160 µg L-1oulu.fi |

| HPLC-ICP-MS/MS | Ethyl Xanthate | Sulfur detection (mass-shift 32S+ → 32S16O+) | 88 µg L-1tandfonline.comresearchgate.net |

| HPLC-ICP-MS/MS | Diethyl Dixanthogen (from Ethyl Xanthate) | Sulfur detection (mass-shift 32S+ → 32S16O+) | 20 µg L-1tandfonline.comresearchgate.net |

| Capillary Electrophoresis (CE) | Ethyl Xanthate | Not specified | 10 µg L-1oulu.fi |

These methodologies, developed for ethyl xanthate, are directly applicable to the analysis of this compound, with adjustments to chromatographic conditions to account for the difference in polarity and retention time conferred by the carboxymethyl group.

Advanced Characterization Techniques for Carboxymethyl Ethylxanthate and Its Interactions

Spectroscopic Characterization Methods

Spectroscopy is fundamental to elucidating the molecular structure of Carboxymethyl ethylxanthate (B89882) and monitoring its behavior. Techniques such as FTIR, NMR, UV-Visible, and XPS spectroscopy each offer unique information regarding its functional groups, molecular arrangement, and surface chemistry.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the Carboxymethyl ethylxanthate molecule and studying its adsorption onto surfaces. The FTIR spectrum of a xanthate-derived species typically displays characteristic absorption bands that confirm its molecular structure.

Key vibrational bands for the ethylxanthate portion of the molecule include those associated with the C-O-C and C=S groups. The carboxymethyl group introduces characteristic bands for the carboxyl C=O and O-H stretching vibrations. When this compound interacts with mineral surfaces, changes in these bands, such as shifts in peak position or changes in intensity, provide direct evidence of adsorption. Studies on similar compounds, like sodium butyl xanthate, show that upon adsorption on sulfide (B99878) minerals, new peaks appear that can be attributed to the formation of metal xanthate complexes or the oxidation product, dixanthogen (B1670794). researchgate.net For instance, research on pyrite (B73398) surfaces has identified the coadsorption of both metal xanthate and dixanthogen. researchgate.net The analysis of these spectral changes allows for the determination of the adsorption mechanism, whether it be chemisorption or physisorption.

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Alkyl) | 2980-2850 | Stretching |

| C=O (Carboxylic Acid) | 1760-1690 | Stretching |

| C-O-C (Xanthate) | ~1200 | Asymmetric Stretching |

| C=S (Xanthate) | 1070-1020 | Stretching |

Note: The table presents typical FTIR absorption ranges for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive determination of the molecular structure of this compound. carlroth.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum would confirm the presence of the ethyl group through a characteristic triplet and quartet pattern, resulting from spin-spin coupling between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons. The protons of the carboxymethyl group (-CH₂COOH) would appear as a distinct singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net It would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbon of the C=S group, and the various carbons in the ethyl and carboxymethyl moieties. youtube.com High-Resolution Magic Angle Spinning (HR-MAS) ¹³C NMR has been effectively used to determine the degree of substitution in analogous compounds like carboxymethyl cellulose (B213188), a method that could be adapted for purity and substitution analysis of this compound. nih.gov

The precise chemical shifts and coupling constants obtained from NMR analysis allow for unambiguous structural confirmation and can also be used to assess the purity of the compound. carlroth.com

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the quantitative analysis of this compound in aqueous solutions and for monitoring its reaction kinetics. Xanthates exhibit a characteristic absorption peak in the UV region, and the intensity of this peak is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law.

This technique is frequently employed in mineral processing studies to measure the residual concentration of xanthate collectors like potassium ethyl xanthate (KEX) in flotation pulp. ualberta.ca By measuring the absorbance at the wavelength of maximum absorption (λ_max) over time, UV-Vis spectroscopy can be used to monitor the rate of adsorption of this compound onto a substrate or its degradation kinetics under various conditions. nih.gov The method is valued for its sensitivity and the ability to perform in-situ measurements. researchgate.net

| Compound Group | Typical λ_max (nm) | Application |

| Ethyl Xanthate | ~301 | Quantitative analysis in solution ualberta.ca |

| Dixanthogen | ~280 | Monitoring oxidation reactions |

Note: The table shows typical maximum absorbance wavelengths for ethyl xanthate and its oxidation product, which are relevant for the analysis of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing the elemental composition and chemical states of atoms on a surface after interaction with this compound. chemistryviews.org With a probing depth of only a few nanometers, XPS provides invaluable information on adsorption mechanisms at the mineral-water interface. mdpi.com

When this compound adsorbs onto a sulfide mineral, XPS can identify the chemical state of sulfur, distinguishing between the original sulfide of the mineral, chemisorbed xanthate, and dixanthogen. mdpi.com Analysis of high-resolution spectra of elements like C 1s, O 1s, S 2p, and the constituent metals of the substrate (e.g., Cu 2p, Pb 4f, Zn 2p) reveals the nature of the chemical bonds formed. Studies on copper-activated sphalerite have used XPS to confirm that xanthate adsorption leads to the formation of cuprous xanthate (CuX) and dixanthogen (X₂). acs.org

| Species | Element & Orbital | Typical Binding Energy (eV) | Reference |

| Chemisorbed Xanthate / Metal Xanthate | S 2p₃/₂ | 162.0 - 162.5 | mdpi.com |

| Dixanthogen | S 2p₃/₂ | 163.5 - 164.2 | mdpi.com |